molecular formula C10H11FO B13612335 (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B13612335
M. Wt: 166.19 g/mol
InChI Key: MYWRWPBIEKQNFQ-UHFFFAOYSA-N
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Description

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound with the molecular formula C10H11FO. It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom at the 6th position and a hydroxymethyl group at the 4th position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:

    Fluorination: Introduction of a fluorine atom at the 6th position of the indene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Reduction: Reduction of the double bond in the indene ring to form the dihydroindene structure. This step can be performed using hydrogenation with a palladium catalyst.

    Hydroxymethylation: Introduction of the hydroxymethyl group at the 4th position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in neurological disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a modulator of certain receptors or enzymes, influencing biochemical pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the indene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol

InChI

InChI=1S/C10H11FO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2

InChI Key

MYWRWPBIEKQNFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)F)CO

Origin of Product

United States

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